N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-2-methylbutanediamide
Description
N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-2-methylbutanediamide: is a synthetic organic compound characterized by the presence of an azepane ring, a phenyl group, and a butanediamide moiety
Properties
IUPAC Name |
N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-2-methylbutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-15(12-18(20)23)19(24)21-13-16-8-4-5-9-17(16)14-22-10-6-2-3-7-11-22/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAZYUWKPCSALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)C(=O)NCC1=CC=CC=C1CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-2-methylbutanediamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable phenyl halide and a Lewis acid catalyst.
Formation of the Butanediamide Moiety: The butanediamide moiety is synthesized through the reaction of a suitable diamine with a butanoyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the butanediamide moiety, converting them to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor-ligand interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced adhesion and durability.
Electronics: It can be used in the fabrication of electronic components, such as semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-2-methylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenyl group facilitate binding to these targets, while the butanediamide moiety can participate in hydrogen bonding and other non-covalent interactions. This compound may modulate the activity of its targets by altering their conformation or catalytic activity.
Comparison with Similar Compounds
- N-{[2-(azepan-1-ylmethyl)phenyl]methyl}-2-hydroxycyclopentane-1-carboxamide
- N-{[2-(azepan-1-ylmethyl)phenyl]methyl}-2-hydroxycyclopentane-1-carboxamide
Uniqueness: N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-2-methylbutanediamide is unique due to its specific combination of structural features, including the azepane ring, phenyl group, and butanediamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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